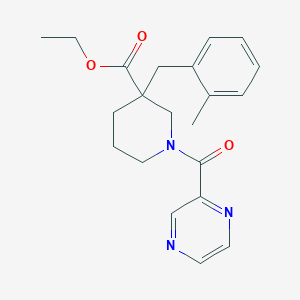![molecular formula C12H16N4O2 B6072116 5-[2-(1H-pyrazol-4-yl)ethyl]-3-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole](/img/structure/B6072116.png)
5-[2-(1H-pyrazol-4-yl)ethyl]-3-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(1H-pyrazol-4-yl)ethyl]-3-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PEF, and it has been found to have significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of PEF is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. PEF has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
PEF has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. PEF has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, PEF has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
PEF has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. PEF is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, PEF has some limitations for use in lab experiments. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. In addition, PEF has not been tested in clinical trials, so its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for research on PEF. One area of interest is the development of PEF-based therapies for cancer and inflammatory diseases. Another area of interest is the elucidation of the mechanism of action of PEF, which could lead to the development of more effective therapies. Finally, further studies are needed to determine the safety and efficacy of PEF in humans, which could pave the way for clinical trials and eventual FDA approval.
Synthesis Methods
The synthesis of PEF involves a multi-step reaction process that includes the use of various reagents and catalysts. The first step involves the reaction of 2-(1H-pyrazol-4-yl)ethylamine with ethyl chloroformate to form 2-(1H-pyrazol-4-yl)ethyl carbamate. This intermediate is then reacted with tetrahydro-2-furanmethanol and triethylamine to form the final product, PEF.
Scientific Research Applications
PEF has been widely studied for its potential applications in scientific research. It has been found to have significant activity against various cancer cell lines, including breast, lung, and prostate cancer. PEF has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
3-(oxolan-2-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-2-10(17-5-1)6-11-15-12(18-16-11)4-3-9-7-13-14-8-9/h7-8,10H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWMNEGLXPGSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2=NOC(=N2)CCC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-thienyl)acetamide](/img/structure/B6072033.png)
![2-[(4-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B6072040.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6072048.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6072054.png)
![ethyl 3-(2-chlorophenyl)-3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)propanoate](/img/structure/B6072060.png)
![2-(1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6072070.png)

![ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B6072082.png)
![2-[4-(2,3-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6072099.png)
![3-(1H-1,2,4-triazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6072104.png)
![N-benzyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B6072125.png)
![5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B6072133.png)
![2-methoxybenzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072140.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(methoxymethyl)piperidine](/img/structure/B6072149.png)